molecular formula C22H20ClN3O6 B2918668 ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899942-92-8

ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2918668
CAS No.: 899942-92-8
M. Wt: 457.87
InChI Key: XAGCJRQEPDZWDG-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl carbamoyl group, and a dihydropyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the dihydropyridazine core and the subsequent attachment of the chlorophenyl and methoxyphenyl carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)17-10-5-4-9-16(17)23)32-13-19(27)24-14-7-6-8-15(11-14)30-2/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGCJRQEPDZWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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